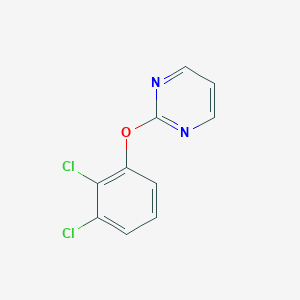

2,3-Dichlorophenyl 2-pyrimidinyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07g/mol |

IUPAC Name |

2-(2,3-dichlorophenoxy)pyrimidine |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-3-1-4-8(9(7)12)15-10-13-5-2-6-14-10/h1-6H |

InChI Key |

GBKDOUPJWYELPU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=NC=CC=N2 |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=NC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

chemical and physical properties of 2,3-Dichlorophenyl 2-pyrimidinyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorophenyl 2-pyrimidinyl ether is a diaryl ether containing a dichlorinated phenyl ring and a pyrimidine nucleus. Diaryl ethers are a significant structural motif in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of biologically active compounds, exhibiting activities such as antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3][4] The dichlorophenyl moiety can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a theoretical framework for the synthesis, properties, and potential biological significance of this compound.

Chemical and Physical Properties

The chemical structure of this compound consists of a 2,3-dichlorophenoxy group attached to the C2 position of a pyrimidine ring.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₆Cl₂N₂O | Derived from the chemical structure. |

| Molecular Weight | 241.08 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for many aromatic ether compounds. |

| Melting Point | 110 - 130 °C | Estimated based on related diaryl ethers. |

| Boiling Point | > 300 °C | Expected to be high due to its molecular weight and aromatic nature. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Insoluble in water. | Common for nonpolar organic molecules. |

| logP | 3.5 - 4.5 | Estimated based on the lipophilicity of the dichlorophenyl and pyrimidinyl groups. |

Experimental Protocols

The synthesis of this compound can be approached through established methods for diaryl ether formation, such as the Ullmann condensation or the Buchwald-Hartwig amination.[5][6][7]

Proposed Synthesis: Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, typically involving a copper catalyst.[5][8][9]

Reaction Scheme:

Caption: Proposed synthesis of this compound via Ullmann condensation.

Methodology:

-

To a dried reaction flask, add 2,3-dichlorophenol (1.0 eq), 2-chloropyrimidine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Partition the filtrate between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Proposed Synthesis: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that is also effective for the formation of diaryl ethers.[6][7]

Reaction Scheme:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig C-O coupling.

Methodology:

-

In a glovebox or under an inert atmosphere, combine palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (1.5 eq) in a reaction vessel.

-

Add 2,3-dichlorophenol (1.2 eq) and 2-bromopyrimidine (1.0 eq).

-

Add anhydrous toluene as the solvent.

-

Seal the vessel and heat the mixture to 80-110 °C for 8-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the residue by column chromatography.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons of the dichlorophenyl ring would appear as multiplets in the range of δ 7.0-7.8 ppm. Protons of the pyrimidine ring would appear at approximately δ 7.2 ppm (doublet) and δ 8.7 ppm (doublet). |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-160 ppm. The carbon attached to the ether oxygen on the pyrimidine ring would be significantly downfield. |

| IR (Infrared) | Characteristic C-O-C stretching vibrations for diaryl ethers would be observed around 1200-1250 cm⁻¹. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹. C=N and C=C stretching of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. |

| Mass Spec (MS) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key diagnostic feature. |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-known pharmacophore.[1][2][3][4] Pyrimidine derivatives are known to interact with a variety of biological targets, including kinases, polymerases, and other enzymes.

Given the structural motifs, potential areas of biological investigation could include:

-

Anticancer Activity: Many pyrimidine derivatives are known to inhibit kinases involved in cancer cell proliferation. The dichlorophenyl group could enhance binding to hydrophobic pockets of kinase active sites.

-

Antimicrobial Activity: The pyrimidine core is present in many antimicrobial agents. The compound could be screened against a panel of bacteria and fungi.

-

Anti-inflammatory Activity: Certain pyrimidine-containing compounds have shown anti-inflammatory properties.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive theoretical overview of this compound, a molecule for which specific experimental data is not currently available. The proposed synthetic routes, predicted physicochemical and spectroscopic properties, and potential areas of biological investigation are based on well-established chemical principles and the known characteristics of its constituent moieties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related novel chemical entities. Further experimental validation is necessary to confirm the properties and activities outlined herein.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. wjarr.com [wjarr.com]

- 5. synarchive.com [synarchive.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

The Enigmatic Mechanism of 2,3-Dichlorophenyl 2-pyrimidinyl ether: An Uncharted Territory in Drug Discovery

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for the compound 2,3-Dichlorophenyl 2-pyrimidinyl ether. Despite the presence of well-characterized pharmacophoric groups—the dichlorophenyl and pyrimidinyl moieties—which are prevalent in a multitude of biologically active agents, their specific ether-linked conjugate remains largely unexplored in published research.

Currently, there is a conspicuous absence of in-depth studies, quantitative biological data, and detailed experimental protocols elucidating the specific cellular targets and signaling pathways modulated by this compound. The scientific community has yet to publish research that would enable the construction of a detailed technical guide or whitepaper on its core mechanism of action as requested.

While the broader families of dichlorophenyl and pyrimidine derivatives have been extensively investigated and are known to exhibit a wide range of biological activities, it is not scientifically sound to extrapolate these findings to the specific ether without direct experimental evidence. For instance, various substituted pyrimidines have been identified as potent inhibitors of kinases, such as PfGSK3 and PfPK6 in Plasmodium falciparum, the causative agent of malaria.[1] In these instances, the pyrimidine core typically engages in key hydrogen bonding interactions within the kinase hinge region.[1] Similarly, compounds bearing the 2,3-dichlorophenyl group have been explored as antagonists for receptors like P2X(7).

However, the unique covalent linkage and three-dimensional arrangement of these two moieties in this compound would dictate its specific binding affinities and pharmacological effects, which remain to be determined. Without empirical data from binding assays, enzymatic assays, or cellular studies involving this particular compound, any discussion of its mechanism of action would be purely speculative.

To advance the understanding of this compound, a systematic research approach would be necessary. This would involve initial in silico screening against known protein targets, followed by in vitro validation through a battery of biochemical and cellular assays. Subsequent hit-to-lead optimization and further mechanistic studies would be required to delineate its precise biological function.

As of the current date, no such studies on this compound have been made publicly available. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible. The scientific community awaits foundational research to unlock the potential therapeutic applications and understand the intricate biological interactions of this novel chemical entity.

References

Uncharted Territory: The Biological Profile of 2,3-Dichlorophenyl 2-pyrimidinyl ether Remains Undefined

A comprehensive review of scientific literature reveals a significant gap in the current understanding of the biological activity of 2,3-Dichlorophenyl 2-pyrimidinyl ether. Despite extensive searches of chemical and biological databases, no specific studies detailing the synthesis, biological targets, or mechanism of action for this particular molecule have been identified. Therefore, a detailed technical guide on its potential biological activity, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

While direct data on this compound is absent, the scientific landscape offers insights into the biological activities of structurally related compounds. These analogues, which share either the 2,3-dichlorophenyl or the pyrimidinyl ether moiety, have been investigated for a range of therapeutic applications. This suggests potential, yet unproven, avenues of exploration for the title compound.

Insights from Related Chemical Scaffolds

Several classes of compounds containing either the dichlorophenyl group or a pyrimidine-based ether linkage have demonstrated significant biological effects. These include:

-

Kinase Inhibitors: Pyrido[2,3-d]pyrimidin-7-ones bearing a 2,6-dichlorophenyl group have been identified as potent inhibitors of Abl kinase, a key target in the treatment of chronic myeloid leukemia.

-

Dopamine Receptor Ligands: Molecules incorporating a (2,3-dichlorophenyl)piperazin-1-yl moiety have been synthesized and evaluated for their selective binding to dopamine D3 receptors, which are implicated in the behavioral effects of psychostimulants.[1]

-

P2X(7) Receptor Antagonists: Aminotriazole derivatives with a 2,3-dichlorophenyl group have shown activity as antagonists of the P2X(7) receptor, a target for inflammatory conditions.[2]

-

Antimalarial Agents: 2,4,5-trisubstituted pyrimidines are being explored as dual inhibitors of plasmodial kinases, presenting a potential strategy against malaria.[3]

-

Antiparasitic Compounds: Diaryl ether structures have been investigated as inhibitors of Toxoplasma gondii enoyl reductase, an essential enzyme for the parasite's survival.[4]

The diverse biological activities of these related compounds underscore the potential for novel pharmacological properties in unexplored molecules like this compound. The combination of a dichlorinated phenyl ring, known to influence pharmacokinetic and pharmacodynamic properties, with a pyrimidinyl ether linker, a common scaffold in medicinal chemistry, presents an intriguing candidate for future research.

Future Directions

The absence of data on this compound highlights an opportunity for new research initiatives. A logical first step would be the chemical synthesis of the compound, followed by a broad biological screening campaign to identify potential targets and therapeutic areas.

Proposed Research Workflow:

A hypothetical research workflow to elucidate the biological activity of this compound is outlined below.

Caption: Proposed workflow for investigating the biological activity of this compound.

This systematic approach, starting from fundamental synthesis and moving through comprehensive screening and detailed mechanistic studies, would be essential to uncover the potential therapeutic value of this unexplored chemical entity. Researchers in drug discovery and medicinal chemistry may find this compound and its derivatives to be a fertile ground for new investigations.

References

- 1. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

Pyrimidine Ether Derivatives: A Technical Review of Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among these, pyrimidine ether derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer, antiviral, and antimicrobial agents. This technical guide provides a comprehensive review of the current literature on pyrimidine ether derivatives, with a focus on their synthesis, quantitative biological data, and the underlying mechanisms of action.

Synthesis of Pyrimidine Ether Derivatives

The synthesis of pyrimidine ether derivatives typically involves the reaction of a hydroxyl-substituted pyrimidine core with a suitable alkyl or aryl halide in the presence of a base. A general and widely used method for the construction of the pyrimidine ring itself is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine derivative.[4]

General Synthetic Protocol for 2,4-bis(aryloxy)pyrimidines

A representative protocol for the synthesis of 2,4-bis(aryloxy)pyrimidine derivatives is as follows:

-

Starting Material Preparation: Begin with a di-chloro-substituted pyrimidine, such as 2,4-dichloropyrimidine.

-

Reaction Setup: In a round-bottom flask, dissolve the 2,4-dichloropyrimidine in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Addition of Phenol: Add an equimolar amount of the desired substituted phenol to the reaction mixture.

-

Base Addition: To facilitate the nucleophilic substitution, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the phenol, forming a more nucleophilic phenoxide ion.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,4-bis(aryloxy)pyrimidine derivative.

Biological Activities of Pyrimidine Ether Derivatives

Pyrimidine ether derivatives have demonstrated a wide array of biological activities, with significant research focused on their potential as anticancer, antiviral, and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of pyrimidine ether derivatives, particularly as inhibitors of key signaling pathways involved in cell proliferation and survival.[5][6] A notable target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[5][7]

Table 1: Anticancer Activity of Selected Diaryl Pyrido[2,3-d]pyrimidine Derivatives [8]

| Compound | Target Cell Line | IC₅₀ (µM) |

| 1n | HCT 116 (Colon) | 1.98 ± 0.69 |

| MCF-7 (Breast) | 2.18 ± 0.93 | |

| Hep G2 (Liver) | 4.04 ± 1.06 | |

| PC-3 (Prostate) | 4.18 ± 1.87 | |

| 2j | HCT 116 (Colon) | 1.48 ± 0.86 |

| MCF-7 (Breast) | 3.18 ± 0.79 | |

| Hep G2 (Liver) | 3.44 ± 1.51 | |

| PC-3 (Prostate) | 5.18 ± 1.85 | |

| Raltitrexed (Control) | HCT 116 (Colon) | 1.07 ± 1.08 |

| MCF-7 (Breast) | 1.98 ± 0.72 | |

| Hep G2 (Liver) | 1.34 ± 1.0 | |

| PC-3 (Prostate) | 3.09 ± 0.96 |

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been extensively investigated.[9][10][11] Certain pyrimidine ether analogs have shown promising activity against a range of viruses, including influenza virus.[4]

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives against Influenza Virus [4]

| Compound Class | Virus Types | Average EC₅₀ (µM) |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives with β-cyclobutyl/cyclopentyl groups | A and B | 0.01 - 0.1 |

Antimicrobial Activity

Pyrimidine ether derivatives have also been explored for their antibacterial and antifungal properties.[12][13] The mechanism of action often involves the inhibition of essential microbial enzymes.

Table 3: Antimicrobial Activity (MIC) of Selected Pyrimidine Derivatives [9][12]

| Compound | Bacterial/Fungal Strain | MIC (µg/mL) |

| 97d | S. aureus | 1.56 |

| B. subtilis | 1.56 | |

| S. epidermidis | 3.12 | |

| 46e | E. coli | 202.93 (µM L⁻¹) |

| 39a | S. aureus | 128 |

| 42 | P. aeruginosa | 128 |

| Compound 10 | P. aeruginosa | 0.77 (µM/ml) |

| Compound 11 | A. niger | 1.68 (µM/ml) |

| Compound 12 | S. aureus | 0.87 (µM/ml) |

| C. albicans | 1.73 (µM/ml) |

Experimental Protocols

In Vitro Kinase Assay (EGFR Inhibition)

This protocol describes a general method for evaluating the inhibitory activity of pyrimidine ether derivatives against EGFR kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

-

Test compounds (pyrimidine ether derivatives) dissolved in DMSO

-

Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well microtiter plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compounds.

-

Add the recombinant EGFR kinase to initiate the pre-incubation (typically 10-15 minutes at room temperature).

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or as per the ADP-Glo™ kit instructions).

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiolabeled assay).

-

For the radiolabeled assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle) and determine the IC₅₀ value by non-linear regression analysis.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine ether derivatives against bacterial strains.

-

Reagents and Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compounds.

-

Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway Inhibition

Pyrimidine ether derivatives often exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of the EGFR kinase domain, pyrimidine ether inhibitors block its autophosphorylation and the subsequent activation of these downstream pathways.

Caption: EGFR signaling pathway and its inhibition by pyrimidine ether derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer pyrimidine ether derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Caption: A typical workflow for the discovery of anticancer pyrimidine ether derivatives.

Conclusion and Future Directions

Pyrimidine ether derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents warrants further investigation and development. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action and resistance profiles. The structure-activity relationship studies will continue to be crucial in guiding the design of next-generation pyrimidine ether-based drugs.[1][2] The integration of computational modeling with traditional synthetic and biological approaches will likely accelerate the discovery of clinically viable candidates from this promising chemical scaffold.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmajournal.net [pharmajournal.net]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. antiviral-activity-of-pyrimidine-containing-compounds-patent-review - Ask this paper | Bohrium [bohrium.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Structure Elucidation of 2,3-Dichlorophenyl 2-pyrimidinyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound, 2,3-Dichlorophenyl 2-pyrimidinyl ether. Due to the absence of existing literature on this specific molecule, this guide outlines a theoretical yet robust strategy for its synthesis and characterization. The methodologies and expected data are based on established chemical principles and spectroscopic data from analogous compounds.

Introduction

This compound is a diaryl ether containing a dichlorinated phenyl ring and a pyrimidine ring linked by an oxygen atom. Diaryl ethers are a significant class of organic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The unique combination of a dichlorophenyl group, known to influence lipophilicity and metabolic stability, with a pyrimidine ring, a common scaffold in bioactive molecules, suggests that this compound may possess interesting biological properties. This guide details the proposed synthesis and a multi-faceted spectroscopic approach for its complete structure elucidation.

Proposed Synthesis

The most plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyrimidine ring by the phenoxide ion generated from 2,3-dichlorophenol.

Signaling Pathway of the Proposed Synthesis

The logical flow of the synthesis is depicted below.

Caption: Proposed Williamson Ether Synthesis Pathway.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

2,3-Dichlorophenol (1.0 eq)

-

2-Chloropyrimidine (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2,3-dichlorophenol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium 2,3-dichlorophenoxide.

-

Add 2-chloropyrimidine to the reaction mixture.

-

Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Analysis.

Predicted Spectroscopic Data and Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent parts and analogous structures.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Doublet | 2H | H-4', H-6' (Pyrimidine) | Protons on the pyrimidine ring adjacent to nitrogen atoms are deshielded. |

| ~7.3-7.4 | Triplet | 1H | H-5 (Phenyl) | Aromatic proton on the dichlorophenyl ring. |

| ~7.2 | Doublet of doublets | 1H | H-4 (Phenyl) | Aromatic proton on the dichlorophenyl ring. |

| ~7.1 | Doublet of doublets | 1H | H-6 (Phenyl) | Aromatic proton on the dichlorophenyl ring. |

| ~7.0 | Triplet | 1H | H-5' (Pyrimidine) | Proton on the pyrimidine ring. |

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-2' (Pyrimidine) | Carbon directly attached to two nitrogen atoms and the ether oxygen is highly deshielded. |

| ~158 | C-4', C-6' (Pyrimidine) | Carbons on the pyrimidine ring adjacent to nitrogen atoms. |

| ~150 | C-1 (Phenyl) | Carbon of the phenyl ring attached to the ether oxygen. |

| ~134 | C-2 (Phenyl) | Carbon bearing a chlorine atom. |

| ~131 | C-3 (Phenyl) | Carbon bearing a chlorine atom. |

| ~128 | C-5 (Phenyl) | Aromatic CH carbon. |

| ~125 | C-4 (Phenyl) | Aromatic CH carbon. |

| ~120 | C-6 (Phenyl) | Aromatic CH carbon. |

| ~115 | C-5' (Pyrimidine) | Carbon on the pyrimidine ring. |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Predicted Fragment | Rationale |

| 254/256/258 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 162/164 | [C₆H₃Cl₂O]⁺ | Fragmentation corresponding to the dichlorophenoxy cation. |

| 145 | [C₆H₃Cl₂]⁺ | Loss of the oxygen atom from the dichlorophenoxy fragment. |

| 95 | [C₄H₃N₂O]⁺ | Fragmentation corresponding to the pyrimidinoxy cation. |

| 79 | [C₄H₃N₂]⁺ | Pyrimidine cation after loss of oxygen. |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1600-1450 | Strong | C=C and C=N stretching (aromatic rings) |

| 1250-1200 | Strong | Asymmetric C-O-C stretching (diaryl ether) |

| 1100-1050 | Medium | Symmetric C-O-C stretching (diaryl ether) |

| 800-750 | Strong | C-Cl stretching |

| 750-700 | Strong | C-H out-of-plane bending (aromatic) |

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive structure elucidation of this compound. The proposed Williamson ether synthesis offers a direct and reliable route to the target molecule. The predicted spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, serve as a robust reference for the characterization of the synthesized product. The detailed analysis of the expected spectral features will enable researchers to unambiguously confirm the structure of this novel diaryl ether, paving the way for future investigations into its potential biological activities and applications.

An In-depth Technical Guide on the Potential Therapeutic Applications of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Disclaimer: As of late 2025, a thorough review of publicly available scientific literature and chemical databases reveals no specific studies, patents, or publications detailing the synthesis, biological activity, or therapeutic applications of the compound 2,3-Dichlorophenyl 2-pyrimidinyl ether . Therefore, this document serves as a theoretical guide based on the well-documented activities of its constituent chemical moieties: the pyrimidine core and the dichlorophenyl ether group. The potential applications outlined herein are speculative and would require extensive experimental validation.

Executive Summary

This technical guide explores the hypothetical therapeutic potential of this compound, a novel chemical entity for which no empirical data currently exists. By analyzing the established pharmacological profiles of pyrimidine derivatives and dichlorophenyl ether-containing compounds, we can extrapolate potential areas of interest for future research and drug development. Pyrimidine scaffolds are integral to numerous approved drugs with applications in oncology, infectious diseases, and neurology.[1][2] Similarly, diaryl ether linkages, including chlorinated variants, are present in molecules with a range of bioactivities such as anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide provides a foundational framework for researchers and drug development professionals interested in exploring the synthesis and biological evaluation of this and structurally related compounds.

Introduction to the Core Moieties

The structure of this compound combines two key pharmacophores: a pyrimidine ring and a dichlorinated phenyl ring linked by an ether bridge. The unique electronic and steric properties of this combination could lead to novel biological activities.

The Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry.[1][5] Its ability to participate in hydrogen bonding and π-stacking interactions allows for effective binding to a wide array of biological targets. Marketed drugs containing the pyrimidine moiety include:

-

Anticancer agents: 5-Fluorouracil, a cornerstone of chemotherapy, inhibits thymidylate synthase, thereby disrupting DNA synthesis.[1][6]

-

Antiviral agents: Zidovudine (AZT) is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1]

-

Antibacterial agents: Trimethoprim acts as a dihydrofolate reductase inhibitor, effective against a broad spectrum of bacteria.[1]

-

Central Nervous System (CNS) agents: Pyrimidine thioether derivatives have been investigated as potential antidepressant and anxiolytic agents.[7]

The Dichlorophenyl Ether Moiety

The diaryl ether linkage is a common structural motif in both natural products and synthetic drugs.[3] The inclusion of chlorine atoms on the phenyl ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Dichlorophenyl groups are found in compounds with various biological activities, including:

-

Antibacterial agents: The dichlorophenyl moiety is present in some compounds designed as novel antibacterials.[8]

-

Anticancer agents: Diaryl ethers are components of several kinase inhibitors used in cancer therapy.[3]

-

Antioxidant and Cytotoxic agents: Certain synthesized pyrazoline derivatives containing a 2,4-dichlorophenyl group have demonstrated antioxidant, antibacterial, and cytotoxic potential.[8]

Hypothetical Therapeutic Applications

Based on the activities of its constituent parts, this compound could be investigated for the following therapeutic applications.

Oncology

The combination of a pyrimidine ring, a known anticancer pharmacophore, with a diaryl ether linkage, also found in anticancer agents, suggests that this compound may exhibit antiproliferative activity. Potential mechanisms could include the inhibition of kinases, interference with DNA synthesis, or induction of apoptosis.

Infectious Diseases

Given the prevalence of pyrimidine derivatives in antiviral and antibacterial drugs, this compound warrants investigation as a potential anti-infective agent. The dichlorophenyl group could enhance cell membrane penetration and contribute to inhibitory activity against microbial enzymes.

Neurological Disorders

Recent research into pyrimidine ethers and thioethers has indicated potential for the treatment of depression and anxiety.[7] The specific substitution pattern of this compound may confer selectivity for CNS targets.

Data Presentation (Hypothetical)

Should experimental data become available, it would be structured as follows for clear comparison.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

| MCF-7 (Breast) | [Data] | [e.g., Kinase Inhibition] |

| A549 (Lung) | [Data] | [e.g., Apoptosis Induction] |

| HCT116 (Colon) | [Data] | [e.g., DNA Synthesis Inhibition] |

Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound

| Organism | MIC (µg/mL) | Target Pathway |

| Staphylococcus aureus | [Data] | [e.g., Fatty Acid Synthesis] |

| Escherichia coli | [Data] | [e.g., Folate Synthesis] |

| Influenza A virus | [Data] | [e.g., Viral Replication] |

Experimental Protocols (Hypothetical)

Detailed methodologies for key experiments would be crucial for reproducibility.

Synthesis of this compound

A potential synthetic route could involve a nucleophilic aromatic substitution reaction between 2,3-dichlorophenol and 2-chloropyrimidine.

-

Materials: 2,3-dichlorophenol, 2-chloropyrimidine, potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2,3-dichlorophenol (1.0 eq) and 2-chloropyrimidine (1.1 eq) in DMF.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture at 100°C for 12 hours, monitoring by TLC.

-

After completion, cool the reaction, quench with water, and extract with ethyl acetate.

-

Purify the crude product by column chromatography to yield the title compound.

-

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for 72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.

-

Visualizations

Conceptual Framework for Drug Discovery

The following diagram illustrates the logical approach of combining known pharmacophores to generate novel compounds with potential therapeutic activity.

Caption: Combining pharmacophores to explore new therapeutic potential.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action, such as the inhibition of a key signaling pathway in cancer cells.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

While there is currently no direct experimental evidence, a theoretical analysis based on the established pharmacology of pyrimidine and dichlorophenyl ether moieties suggests that this compound is a compound of interest for further investigation. Its potential applications in oncology, infectious diseases, and neurology are rooted in the well-documented activities of its constituent parts.

Future work should focus on:

-

Chemical Synthesis and Characterization: Developing a robust and scalable synthetic route to obtain the pure compound.

-

In Vitro Screening: Evaluating the compound against a diverse panel of cancer cell lines, microbial strains, and relevant enzymes or receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features that contribute to biological activity and to optimize potency and selectivity.

-

In Vivo Studies: Should promising in vitro activity be identified, progressing the lead compound to animal models to assess efficacy, pharmacokinetics, and toxicity.

This guide provides a foundational rationale for initiating a drug discovery program centered on this compound and related analogs.

References

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Pyrimidine thioethers: A novel class of antidepressant agents, endowed with anxiolytic, performance enhancing and nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Analogues and Derivatives of 2,3-Dichlorophenyl 2-pyrimidinyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2,3-Dichlorophenyl 2-pyrimidinyl ether and its analogues. This class of diaryl ether pyrimidine derivatives holds significant promise in the field of drug discovery, particularly as kinase inhibitors for various therapeutic applications.

Core Compound Structure

The core structure of the compounds discussed in this guide is characterized by a 2,3-dichlorophenyl group linked to a pyrimidine ring via an ether bond. Analogues and derivatives typically involve modifications to the pyrimidine ring and the dichlorophenyl moiety to explore structure-activity relationships (SAR) and optimize biological activity.

Synthesis of 2-Aryloxypyrimidine Derivatives

A general and efficient one-pot method for the synthesis of 2-aryloxypyrimidine derivatives has been developed, which can be adapted for the synthesis of this compound and its analogues. This tandem reductive amination followed by an intermolecular nucleophilic aromatic substitution (SNAr) sequence provides a streamlined approach to creating a diverse library of these compounds.[1][2]

General Experimental Protocol:

This protocol is based on a reported one-pot synthesis of 2-aryloxypyrimidine derivatives and can be adapted for the specific synthesis of this compound.[1][2]

Step 1: Imine Formation

-

In a round-bottom flask, dissolve the desired substituted salicylaldehyde (1 equivalent) and aniline (1 equivalent) in dioxane.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

Step 2: Reductive Amination

-

To the reaction mixture, add sodium borohydride (NaBH4) (1 equivalent) portion-wise.

-

Continue stirring for an additional 30 minutes at room temperature to reduce the imine to the corresponding secondary amine.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

-

To the same flask, add 2-methanesulfonyl-4,6-dimethoxypyrimidine (1 equivalent) and potassium carbonate (K2CO3) (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryloxypyrimidine derivative.

Synthesis Workflow Diagram

Caption: One-pot synthesis of 2-aryloxypyrimidine derivatives.

Biological Activity and Structure-Activity Relationship (SAR)

Diaryl ether and pyrimidine scaffolds are prevalent in a multitude of biologically active compounds, including numerous kinase inhibitors.[3][4][5][6] The dichlorophenyl substitution is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity and selectivity.

Key SAR observations from related compound classes:

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence activity. Halogen substitutions, particularly chlorine, are often favored. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one inhibitors, a 2,6-dichlorophenyl substitution was found to be optimal for potent Abl kinase inhibition.

-

Modifications of the Pyrimidine Ring: Alterations to the pyrimidine ring can modulate selectivity and potency. For example, substitutions at the 4 and 6 positions of the pyrimidine can impact interactions with the hinge region of kinases.

-

Linker Modifications: The ether linkage is crucial for the overall conformation of the molecule. Variations in the linker, such as replacing the oxygen with sulfur or nitrogen, can significantly alter the biological activity.

Potential as Kinase Inhibitors and Signaling Pathways

Given the structural similarities to known kinase inhibitors, it is highly probable that this compound and its analogues function by targeting the ATP-binding site of various protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.

Potential Kinase Targets and Associated Signaling Pathways:

Based on the activity of structurally related compounds, potential kinase targets for this class of molecules could include:

-

Tyrosine Kinases:

-

Src Family Kinases (SFKs): Involved in cell proliferation, survival, and migration.

-

Abl Kinase: A key target in chronic myeloid leukemia (CML).

-

Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in various cancers, particularly non-small cell lung cancer.[7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.

-

-

Serine/Threonine Kinases:

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[4]

-

p38 MAP Kinase: Involved in inflammatory responses.

-

PI3K/mTOR Pathway: A central signaling node that controls cell growth, proliferation, and survival.

-

Illustrative Signaling Pathway Inhibition

The following diagram illustrates a generalized mechanism of action for a kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway.

Caption: General mechanism of RTK signaling inhibition.

Quantitative Data Summary

While specific quantitative data for the title compound is limited, the following table summarizes representative IC50 values for structurally related diaryl ether and pyrimidine kinase inhibitors to provide a context for potential potency.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrido[2,3-d]pyrimidin-7-ones | Abl | <10 | (Not available in search results) |

| Pyrrolo[2,3-d]pyrimidine Derivatives | CDK9 | Strong Inhibition | [8] |

| Morpholinopyrimidine Derivatives | iNOS/COX-2 | (Activity Reported) | [9] |

Note: This table is for illustrative purposes and the potency of this compound analogues would need to be determined experimentally.

Future Directions

The diaryl ether pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Future research in this area should focus on:

-

Synthesis and Screening: Synthesizing a focused library of this compound analogues with diverse substitutions on both the phenyl and pyrimidine rings and screening them against a panel of relevant kinases.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to understand the binding mode of active compounds and guide the design of more potent and selective inhibitors.

-

In Vitro and In Vivo Evaluation: Characterizing the most promising compounds in cell-based assays to assess their effects on cell proliferation, apoptosis, and relevant signaling pathways, followed by in vivo studies in appropriate disease models.

By systematically exploring the SAR of this compound class, it may be possible to identify novel drug candidates with improved efficacy and safety profiles for the treatment of a range of diseases.

References

- 1. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Introduction

2,3-Dichlorophenyl 2-pyrimidinyl ether is an aromatic ether containing both a dichlorinated phenyl group and a pyrimidine ring. Molecules of this class, particularly phenoxypyrimidines, are of significant interest in medicinal chemistry and materials science. They form the core structure of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The synthesis of such diaryl ethers is a fundamental transformation in organic chemistry. The following protocol details a proposed synthetic route for this compound, based on the principles of the Williamson ether synthesis, a robust and widely applicable method for forming C-O ether linkages. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, wherein a phenoxide displaces a halide from an electron-deficient aromatic ring.

Principle of the Method

The synthesis is achieved by a nucleophilic aromatic substitution reaction. First, 2,3-dichlorophenol is deprotonated using a suitable base, such as potassium carbonate, to generate the more nucleophilic potassium 2,3-dichlorophenoxide. This phenoxide then attacks the electron-deficient C2 position of 2-chloropyrimidine, displacing the chloride leaving group to form the desired ether product. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this SNAr reaction by solvating the cation and increasing the reactivity of the anionic nucleophile.

Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and heating mantle

-

Thermometer

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Analytical balance

-

Fume hood

Reagents:

-

2,3-Dichlorophenol

-

2-Chloropyrimidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup:

-

In a fume hood, equip a dry 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet.

-

Ensure all glassware is thoroughly dried to prevent reaction with the anhydrous base.

-

-

Addition of Reagents:

-

To the flask, add 2,3-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF, approx. 20-30 mL).

-

Begin stirring the mixture under a gentle flow of nitrogen.

-

-

Formation of Phenoxide:

-

Heat the mixture to approximately 80 °C for 30 minutes to facilitate the deprotonation of the phenol and formation of the potassium 2,3-dichlorophenoxide salt.

-

-

Addition of 2-Chloropyrimidine:

-

After 30 minutes, add 2-chloropyrimidine (1.1 eq) to the reaction mixture, either as a solid or dissolved in a minimal amount of anhydrous DMF.

-

-

Reaction:

-

Increase the temperature of the reaction mixture to 100-120 °C.

-

Maintain the reaction at this temperature, with stirring, for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,3-dichlorophenol) is consumed.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing approximately 100 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic extracts with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

-

Characterization:

-

Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

-

Data Presentation

Table 1: Reagent and Product Information

| Compound Name | Role | Formula | Mol. Weight ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |

| 2,3-Dichlorophenol | Starting Material | C₆H₄Cl₂O | 163.00 | 10.0 | 1.63 | 1.0 |

| 2-Chloropyrimidine | Starting Material | C₄H₃ClN₂ | 114.53 | 11.0 | 1.26 | 1.1 |

| Potassium Carbonate (K₂CO₃) | Base | K₂CO₃ | 138.21 | 15.0 | 2.07 | 1.5 |

| Dimethylformamide (DMF) | Solvent | C₃H₇NO | 73.09 | - | 20-30 mL | - |

| This compound | Product | C₁₀H₆Cl₂N₂O | 241.08 | - | (Theor.) | - |

Note: The quantities provided are for a representative 10 mmol scale reaction and should be adjusted as needed.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes: 2,3-Dichlorophenyl 2-pyrimidinyl ether as a Kinase Inhibitor

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and immunology. The compound 2,3-Dichlorophenyl 2-pyrimidinyl ether is a synthetic small molecule designed for the inhibition of specific protein kinases. Its chemical structure, featuring a dichlorophenyl moiety and a pyrimidinyl ether group, is suggestive of its potential to bind to the ATP-binding pocket of various kinases. While direct public data for this compound is limited, extensive research on analogous compounds containing dichlorophenyl and pyrimidine-like scaffolds has demonstrated potent inhibitory activity against several tyrosine kinases. This document provides an overview of the potential applications and protocols for utilizing this compound in kinase inhibition assays, based on findings from structurally related inhibitors.

Mechanism of Action

Based on the analysis of structurally similar compounds, such as those with a 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-one core, this compound is hypothesized to function as an ATP-competitive inhibitor.[1][2][3] The dichlorophenyl group likely occupies a hydrophobic pocket adjacent to the ATP-binding site, a common feature in many kinase inhibitors. The pyrimidine core is expected to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for stabilizing the inhibitor-enzyme complex. This mode of inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

Potential Kinase Targets

Analogs of this compound have shown inhibitory activity against a range of tyrosine kinases. Notably, compounds with a dichlorophenyl and a pyrimidine-like core have been identified as potent inhibitors of Abl, Src, PDGFR (Platelet-Derived Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor) kinases.[1][2][3][4] Therefore, it is plausible that this compound may exhibit inhibitory activity against these or other related tyrosine kinases.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against a panel of selected kinases, based on the activities of structurally related compounds. These values are for illustrative purposes to guide initial experimental design.

| Kinase Target | Hypothetical IC50 (nM) |

| Abl | 50 |

| Src | 75 |

| PDGFRβ | 120 |

| VEGFR2 | 250 |

| EGFR | >1000 |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method for determining the in vitro potency of this compound against a target kinase using a luminescent assay format that measures ATP consumption.

Materials:

-

Recombinant human kinase (e.g., Abl, Src)

-

Kinase substrate peptide

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations.

-

Reaction Setup:

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and substrate peptide in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized depending on the kinase.

-

Detection:

-

Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

References

- 1. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,3-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) of 2,3-dichlorophenol. Given the electron-donating nature of the hydroxyl group and the presence of two deactivating chloro substituents, traditional direct SNAr reactions with 2,3-dichlorophenol are challenging and often require harsh conditions with low yields. Therefore, this guide focuses on more efficient and widely applicable catalyzed cross-coupling methodologies, namely the Ullmann Condensation for C-O bond formation and the Buchwald-Hartwig amination for C-N bond formation. A general protocol for a direct SNAr reaction is also included for comparative purposes, although it is generally less effective for this substrate.

Introduction to Nucleophilic Aromatic Substitution with 2,3-Dichlorophenol

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds. The reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of 2,3-dichlorophenol, the hydroxyl group is activating, while the two chlorine atoms are deactivating, making the aromatic ring less susceptible to nucleophilic attack.

To overcome this challenge, transition metal-catalyzed cross-coupling reactions have been developed and are now the preferred methods for the arylation of phenols and amines with unactivated aryl halides like 2,3-dichlorophenol.

-

Ullmann Condensation (C-O Coupling): This copper-catalyzed reaction is a classic and effective method for the synthesis of diaryl ethers from an aryl halide and a phenol. Modern modifications of this reaction utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions.

-

Buchwald-Hartwig Amination (C-N Coupling): This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. It offers a broad substrate scope and high functional group tolerance, making it ideal for the synthesis of N-aryl amines from aryl halides.

Data Presentation: A Comparative Overview of Methodologies

The following table summarizes typical reaction conditions and expected yields for the substitution on 2,3-dichlorophenol with representative oxygen and nitrogen nucleophiles using different methodologies. This data is compiled from analogous reactions in the literature and provides a general guideline for what can be expected.

| Reaction Type | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ullmann Condensation | 4-Methoxyphenol | CuI / L-proline | K₂CO₃ | DMSO | 110-130 | 12-24 | 70-90 |

| Phenol | Cu₂O / TMHD¹ | Cs₂CO₃ | NMP | 120-140 | 12-24 | 65-85 | |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100-110 | 8-16 | 75-95 |

| Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 90-100 | 6-12 | 80-98 | |

| Direct SNAr | Sodium Methoxide | None | NaH | DMF | 140-153 | 24-48 | < 20 |

¹TMHD = 2,2,6,6-Tetramethyl-3,5-heptanedione

Experimental Protocols

Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis (C-O Coupling)

This protocol describes a general procedure for the copper-catalyzed reaction of 2,3-dichlorophenol with a substituted phenol.

Materials:

-

2,3-Dichlorophenol

-

Substituted Phenol (e.g., 4-methoxyphenol)

-

Copper(I) Iodide (CuI)

-

L-proline

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 2,3-dichlorophenol (1.0 mmol), the substituted phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous DMSO (5 mL) via syringe.

-

Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Buchwald-Hartwig Amination for N-Aryl Amine Synthesis (C-N Coupling)

This protocol provides a general method for the palladium-catalyzed amination of 2,3-dichlorophenol with a primary or secondary amine.

Materials:

-

2,3-Dichlorophenol

-

Amine (e.g., Aniline or Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane, anhydrous

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%) to a dry Schlenk tube.

-

Add the base (K₃PO₄, 2.0 mmol, for anilines; NaOtBu, 1.4 mmol, for alkylamines).

-

Add 2,3-dichlorophenol (1.0 mmol).

-

Seal the tube, remove from the glovebox, and add the amine (1.2 mmol) followed by the anhydrous solvent (5 mL) via syringe.

-

Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the N-arylated product.

Protocol 3: Direct Nucleophilic Aromatic Substitution (for comparison)

This protocol outlines a direct SNAr reaction with a strong nucleophile. Note that this method is generally not high-yielding for substrates like 2,3-dichlorophenol.

Materials:

-

2,3-Dichlorophenol

-

Sodium Methoxide solution or Sodium Hydride (NaH) and Methanol

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2,3-dichlorophenol (1.0 mmol) and anhydrous DMF (10 mL).

-

If using NaH, add it (1.2 mmol) portion-wise at 0 °C and stir for 30 minutes. Then add methanol (1.5 mmol). If using a sodium methoxide solution, add it directly (1.2 mmol).

-

Heat the reaction mixture to 150 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

After cooling, quench the reaction by carefully adding water (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the catalyzed cross-coupling reactions.

Caption: Workflow for Ullmann Condensation.

Caption: Workflow for Buchwald-Hartwig Amination.

Safety Considerations

-

2,3-Dichlorophenol: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Catalysts: Palladium and copper catalysts can be toxic and should be handled with care. Avoid inhalation of dust.

-

Bases: Strong bases like sodium tert-butoxide and potassium phosphate are corrosive. Handle them with care and avoid contact with skin and eyes.

-

Solvents: The organic solvents used are flammable and/or toxic. Use them in a well-ventilated fume hood and away from ignition sources.

-

Inert Atmosphere: Reactions under inert gas should be set up by trained personnel. Ensure proper handling of gas cylinders.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

2,3-Dichlorophenyl 2-pyrimidinyl ether as a potential agricultural fungicide

Application Notes and Protocols: 2,3-Dichlorophenyl 2-pyrimidinyl ether

Disclaimer: Information on the specific fungicidal properties of this compound is not available in current scientific literature. The following application notes and protocols are presented as a representative example for a hypothetical agricultural fungicide with this structure, based on the known activities of structurally related dichlorophenyl and pyrimidine-containing fungicides. These notes are intended for research and development professionals and should be adapted and validated experimentally.

Introduction

This compound is a novel synthetic compound with potential for development as an agricultural fungicide. Its chemical structure, featuring a dichlorophenyl moiety and a pyrimidine ring linked by an ether bond, suggests a possible mode of action related to the disruption of essential fungal metabolic pathways. Phenyl ether and pyrimidine derivatives are known to exhibit broad-spectrum fungicidal activity. This document outlines the proposed mechanism of action, provides protocols for its evaluation, and presents hypothetical data for its in vitro and in vivo efficacy.

Proposed Mechanism of Action

Based on the activity of related dichlorophenyl ether fungicides, the proposed primary mechanism of action for this compound is the inhibition of sterol biosynthesis.[1] Specifically, it is hypothesized to target the C14-demethylase enzyme (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the cessation of fungal growth and cell death. Anilinopyrimidine fungicides are also known to inhibit methionine biosynthesis, which could be a secondary mode of action.[2]

Caption: Proposed inhibition of the C14-demethylase step in the fungal ergosterol biosynthesis pathway.

Experimental Evaluation Workflow

The evaluation of a novel fungicide typically follows a structured workflow, progressing from broad in vitro screening to specific in vivo and mechanism-of-action studies.

Caption: A typical experimental workflow for evaluating a potential new agricultural fungicide.

In Vitro Efficacy

The in vitro fungicidal activity of this compound was assessed against a panel of economically important plant pathogens using a mycelial growth inhibition assay.

Data Presentation: In Vitro Fungicidal Activity

| Fungal Pathogen | Common Disease | EC50 (µg/mL) of Test Compound | EC50 (µg/mL) of Tebuconazole (Control) |

| Botrytis cinerea | Gray Mold | 1.15 | 0.98 |

| Sclerotinia sclerotiorum | White Mold | 0.88 | 0.75 |

| Rhizoctonia solani | Sheath Blight | 1.62 | 1.45 |

| Puccinia sorghi | Common Rust | 2.05 | 1.89 |

| Erysiphe graminis | Powdery Mildew | 0.54 | 0.49 |

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol details the method for determining the half-maximal effective concentration (EC50) of a test compound against fungal mycelial growth.[3]

1. Materials:

-

Potato Dextrose Agar (PDA) medium

-

Sterile 90 mm Petri dishes

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Actively growing cultures of test fungi on PDA

-

Sterile 5 mm cork borer

-

Incubator set to 25-28°C (optimal for the test fungus)

-

Sterile water with 0.05% Tween 20

2. Procedure:

-

Prepare Stock Solution: Dissolve the test compound in DMSO to create a 10,000 µg/mL stock solution.

-

Prepare Amended Media: Autoclave PDA medium and cool to 50-55°C in a water bath. Add the appropriate volume of the stock solution to the molten PDA to achieve the final desired concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). A control plate should be prepared by adding an equivalent volume of DMSO without the test compound.

-

Pour Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify at room temperature.

-

Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared PDA plate.[4]

-

Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the fungus (e.g., 25°C for Botrytis cinerea).

-

Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where:

-